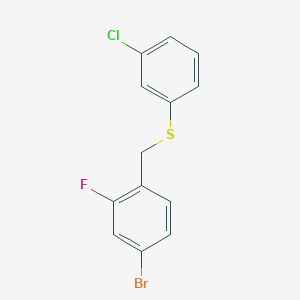

(4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane

Description

Properties

IUPAC Name |

4-bromo-1-[(3-chlorophenyl)sulfanylmethyl]-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFS/c14-10-5-4-9(13(16)6-10)8-17-12-3-1-2-11(15)7-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNBSKIGJDBQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SCC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Chemical Reactions Analysis

(4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Cross-Coupling Reactions: The compound can be used as a substrate in cross-coupling reactions to form more complex molecules.

Scientific Research Applications

(4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. The presence of halogen atoms and the sulfanylmethyl group makes it a versatile compound for forming new bonds and introducing functional groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfane Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Halogen Substituent Effects

- Electron-Withdrawing Effects : Bromine and chlorine substituents increase electrophilicity, enhancing susceptibility to nucleophilic attack (e.g., by thiols or cyanide in sulfane sulfur transfer reactions) . Fluorine, being highly electronegative, may stabilize adjacent sulfur bonds, reducing unintended cleavage .

- H₂S Release Potential: Sulfane sulfur compounds with labile S-S bonds, such as polysulfides (R-Sn-R), release H₂S under physiological conditions. Halogenated analogs like this compound may exhibit slower H₂S release due to increased bond stability, as seen in garlic-derived allyl polysulfides .

Enzyme Interactions

- 3-Mercaptopyruvate Sulfurtransferase (MST): Sulfane sulfur compounds are substrates for MST, which transfers sulfur to acceptors like cyanide. Halogenation may alter binding affinity compared to non-halogenated analogs (e.g., glutathione persulfides) .

- Antioxidant Activity : Sulfane sulfur species scavenge reactive oxygen species (ROS). However, halogenation may reduce antioxidant efficacy by sterically hindering sulfur accessibility, as observed in substituted thiosulfonates .

Research Findings and Implications

Challenges in Detection

Sulfane sulfur quantification relies on cyanide-mediated assays (e.g., thiocyanate formation), but halogenated derivatives may interfere with colorimetric detection, necessitating advanced techniques like LC-MS .

Biological Activity

The compound (4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane is a sulfide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic implications based on existing research.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a bromine and fluorine substitution on the benzyl moiety and a chlorophenyl group, which may influence its biological activity through electronic effects and steric hindrance.

Research indicates that compounds with similar structures exhibit significant biological activities through various mechanisms:

- Inhibition of Tumor Cell Proliferation : Many styryl sulfone derivatives, including those related to this compound, have been shown to selectively inhibit the proliferation of tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment .

- Induction of Apoptosis : These compounds can induce programmed cell death in cancer cells. The mechanism often involves the regulation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, which play critical roles in cell survival and apoptosis pathways .

- Cell Cycle Arrest : Treatment with these compounds can lead to cell cycle arrest at the G2/M phase, subsequently triggering apoptosis as cells attempt to exit this phase .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FRI-20 | MCF7 (Breast Cancer) | 2.5 - 5.0 | Inhibition of proliferation, apoptosis induction |

| FRI-6 | LnCaP (Prostate Cancer) | 1.0 - 3.0 | MAPK pathway modulation |

| FRI-7 | NIH3T3 (Normal Cells) | >10 | Selective toxicity towards tumor cells |

Case Studies

- Antitumor Activity : In a study evaluating the effects of styryl sulfones on various cancer cell lines, it was found that this compound exhibited potent antitumor activity against MCF7 and LnCaP cells. The treatment led to a significant reduction in cell viability, with IC50 values suggesting strong efficacy in inhibiting tumor growth .

- Mechanistic Insights : Further investigations into the mechanisms revealed that these compounds affect the MAPK signaling pathways, enhancing JNK activity while inhibiting ERK phosphorylation. This dual action contributes to their ability to induce apoptosis selectively in cancer cells .

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-2-fluorobenzyl)(3-chlorophenyl)sulfane, and how can reaction conditions be optimized to improve yield?

Synthesis typically involves nucleophilic substitution between a bromo-fluorobenzyl thiol and a 3-chlorophenyl electrophile. Key considerations include:

- Catalyst selection : Use of Lewis acids (e.g., FeCl₃) to enhance reactivity, as seen in analogous sulfane syntheses .

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product. Purity can be verified via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How can researchers ensure the stability of this compound during storage?

- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the sulfane group.

- Monitor degradation via periodic TLC or HPLC, as sulfanes are prone to disulfide formation in air .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved when characterizing this compound?

- Multi-technique validation : Cross-validate using X-ray crystallography (via SHELX software) to resolve ambiguities in NMR assignments .

- Isotopic labeling : Introduce ¹³C or ²H labels to clarify overlapping signals in crowded spectra.

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .

Q. What methodological approaches are recommended for studying the sulfane sulfur group’s reactivity under physiological conditions?

- Cyanolysis assay : React with KCN (pH 8.5–10) to quantify sulfane sulfur via UV detection of thiocyanate (λ = 460 nm) .

- Reduction to H₂S : Treat with DTT and measure H₂S release via monobromobimane trapping followed by LC-MS .

- Fluorescent probes : Use SSP2 or similar probes to track sulfane sulfur dynamics in live-cell imaging .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

Q. What strategies can differentiate isomeric forms or byproducts formed during synthesis?

- 2D NMR (COSY/NOESY) : Identify spatial correlations between aromatic protons and sulfane-linked groups.

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from potential isomers .

- Chiral HPLC : Resolve enantiomers using cellulose-based columns if asymmetric synthesis is attempted .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between theoretical (DFT) and experimental (NMR) results?

- Solvent effects : Re-run DFT simulations with explicit solvent models (e.g., PCM for DMSO) to improve accuracy.

- Conformational analysis : Use molecular dynamics to assess rotamer populations affecting NMR shifts .

- Error margins : Cross-check computational parameters (basis sets, functional choices) against benchmark datasets .

Q. What steps mitigate discrepancies in sulfane sulfur quantification across different assays (e.g., cyanolysis vs. fluorescent probes)?

- Calibration standards : Use Na₂Sₓ (x = 1–4) to validate assay linearity and sensitivity .

- Interference testing : Pre-treat samples with chelators (EDTA) to exclude metal ion effects.

- Method triangulation : Combine cyanolysis (total sulfane), DTT reduction (labile sulfane), and SSP2 (spatially resolved) for comprehensive analysis .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for this compound

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Methylene protons: δ 3.8 ppm (d, J = 12 Hz) | |

| ¹⁹F NMR | Ortho-F: δ -115 ppm | |

| HRMS (ESI+) | [M+H]⁺: m/z 347.92 (calc. 347.93) |

Q. Table 2. Comparison of Sulfane Detection Methods

| Method | Sensitivity | Limitations | Applications |

|---|---|---|---|

| Cyanolysis | 10 µM | Interference from thiols | Bulk quantification |

| SSP2 Probe | 1 µM | Photobleaching | Live-cell imaging |

| DTT Reduction | 5 µM | Non-specific H₂S release | Labile sulfane analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.